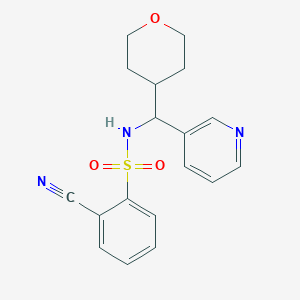

2-cyano-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Beschreibung

2-Cyano-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a structurally complex benzenesulfonamide derivative characterized by a cyano group at the 2-position of the benzene ring and a pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl substituent on the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, including enzyme inhibition and receptor modulation. Its hybrid structure combines aromatic, heterocyclic, and aliphatic components, which may enhance solubility, bioavailability, and target specificity compared to simpler analogs.

Eigenschaften

IUPAC Name |

2-cyano-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c19-12-15-4-1-2-6-17(15)25(22,23)21-18(14-7-10-24-11-8-14)16-5-3-9-20-13-16/h1-6,9,13-14,18,21H,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWPOAYJRZBPRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves the reaction of 4-aminomethyltetrahydropyran with 4-fluoro-3-nitrobenzenesulfonamide . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The specific steps are as follows:

Reaction of 4-aminomethyltetrahydropyran with 4-fluoro-3-nitrobenzenesulfonamide: This step involves the nucleophilic substitution of the nitro group by the aminomethyl group, forming the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyano-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, often in anhydrous conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-cyano-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-cyano-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The cyano group and pyridine ring are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Observations:

Substituent Diversity: The 2-cyano group in the target compound distinguishes it from analogs like 17d (4-trifluoromethyl) and N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (4-methyl). The cyano group’s electron-withdrawing nature may influence binding affinity or metabolic stability . The tetrahydro-2H-pyran-4-ylmethyl moiety introduces a chiral, oxygen-containing aliphatic chain, contrasting with the benzyloxy (17d) or thiazolyl groups in other compounds. This could enhance solubility or alter pharmacokinetics.

Synthetic Pathways: The target compound’s synthesis likely parallels methods for 17d, involving sulfonyl chloride and a pyridinyl-amine precursor. However, the tetrahydro-2H-pyran-4-ylmethyl group may require additional steps for functionalization . In contrast, N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide is synthesized via direct coupling of sulfonyl chloride with an aniline-containing pyridine derivative, emphasizing the role of aromatic amines in sulfonamide synthesis .

The trifluoromethyl group in 17d is associated with enhanced lipophilicity and metabolic resistance, whereas the 2-cyano group may favor polar interactions .

Research Findings and Limitations

- Electrochemical Performance: Compound 17d demonstrated utility in anionic polymer synthesis for electrochemical applications, achieving a conductivity of 1.2 × 10⁻³ S/cm . The target compound’s cyano group could similarly enhance polymer stability but requires experimental validation.

- Antimicrobial Activity : Sulfonamides like 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus . The target compound’s pyran moiety may broaden its spectrum but remains untested.

Biologische Aktivität

2-cyano-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Common Name : 2-cyano-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

- CAS Number : 2034249-38-0

- Molecular Formula : C18H19N3O3S

- Molecular Weight : 357.4 g/mol

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and pathways involved in cancer progression and other diseases. It has been noted for its potential as an inhibitor of kinases, which play critical roles in cell signaling and regulation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine and benzenesulfonamide moieties significantly influence the compound's potency. For instance, the introduction of various substituents on the pyridine ring can enhance inhibitory activity against target enzymes.

Biological Activity Overview

-

Antitumor Activity :

- The compound has shown promising results in inhibiting tumor growth in various cancer models. For example, it demonstrated significant activity against HER2-positive breast cancer cell lines, indicating its potential as a therapeutic agent for resistant cancer types .

- In vivo studies using xenograft models revealed that oral administration led to substantial tumor growth inhibition without notable toxicity .

-

Enzyme Inhibition :

- The compound acts as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, it has been shown to inhibit CDK12, leading to reduced proliferation of cancer cells .

- Additionally, it exhibits inhibitory effects on ALK5 (activin-like kinase 5), which is implicated in fibrosis and cancer progression .

Case Study 1: HER2-positive Breast Cancer

A study evaluated the effects of 2-cyano-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide on HER2-positive breast cancer cells. The findings indicated that the compound effectively reduced cell viability and induced apoptosis, making it a candidate for further development in targeted therapies .

Case Study 2: ALK5 Inhibition

Research focused on the inhibition of ALK5 by this compound showed an IC50 value of 25 nM, demonstrating its strong inhibitory potential. This activity was linked to a reduction in cell proliferation in NIH3T3 cells and suggests its utility in treating fibrotic diseases alongside cancer .

Summary of Biological Activities

| Activity Type | Target/Effect | IC50 Value | Notes |

|---|---|---|---|

| Antitumor | HER2-positive breast cancer | N/A | Induces apoptosis; reduces cell viability |

| Enzyme Inhibition | CDK12 | N/A | Impairs cell cycle progression |

| Enzyme Inhibition | ALK5 | 25 nM | Effective in reducing proliferation |

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sulfonyl chloride + amine | DMF | 25 | 12 | 65–75 |

| 2 | Cyano group coupling | Acetonitrile | 80 | 24 | 50–60 |

Purification methods like column chromatography (silica gel, ethyl acetate/hexane) or recrystallization are critical for isolating high-purity products .

Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Answer:

A combination of techniques ensures structural validation:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the pyridine ring protons appear as distinct aromatic signals (δ 7.5–8.5 ppm), while the tetrahydro-2H-pyran group shows characteristic multiplet splitting .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] ion) and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .

- HPLC : Validates purity (>95% by reverse-phase C18 columns) .

Basic: How should researchers design initial biological activity assays for this compound?

Answer:

Initial screening should prioritize target-specific assays:

- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC determination .

- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 μM) .

- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins .

Note : Include positive controls (e.g., known sulfonamide inhibitors) and validate results across biological replicates .

Advanced: How to design structure-activity relationship (SAR) studies to identify key functional groups responsible for activity?

Answer:

Systematic SAR strategies include:

- Substituent variation : Synthesize analogs with modifications to the pyridine, tetrahydro-2H-pyran, or cyano groups .

- Bioisosteric replacement : Replace the sulfonamide group with carbamate or urea to assess tolerance .

- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA, CoMSIA) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Q. Table 2: Example SAR Modifications

| Modification | Bioactivity Trend | Reference |

|---|---|---|

| Pyridine → pyrimidine | Reduced potency | |

| Cyano → nitro | Increased cytotoxicity |

Advanced: What computational methods are used to predict binding modes and target interactions?

Answer:

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. Use PDB structures (e.g., 3HKC for sulfonamide-protein complexes) .

- Molecular dynamics (MD) : Simulate binding stability (20–100 ns trajectories) with AMBER or GROMACS .

- Free energy calculations : MM-PBSA/GBSA estimates binding affinities and identifies critical residues .

Key parameters : Optimize protonation states (Epik) and validate docking poses against crystallographic data .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use shared reference compounds .

- Compound purity : Verify purity via HPLC (>95%) and characterize by H NMR to exclude impurities .

- Cellular context : Account for cell line-specific expression levels (e.g., target protein abundance via Western blot) .

Q. Methodological steps :

Replicate experiments under identical conditions.

Perform meta-analysis of published data (e.g., pIC values) with statistical tests (ANOVA, Fisher’s PLSD) .

Use orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.